molecular formula C9H11ClN2O B13273302 2-Chloro-6-cyclobutoxypyridin-4-amine

2-Chloro-6-cyclobutoxypyridin-4-amine

Cat. No.: B13273302
M. Wt: 198.65 g/mol
InChI Key: QBIDPTRYQAPVKY-UHFFFAOYSA-N
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Description

2-Chloro-6-cyclobutoxypyridin-4-amine is a chemical compound with the molecular formula C₉H₁₁ClN₂O It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-cyclobutoxypyridin-4-amine typically involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with cyclobutanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-cyclobutoxypyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation Reactions: Products include N-oxides of the original compound.

    Reduction Reactions: Products include reduced amine derivatives.

Scientific Research Applications

2-Chloro-6-cyclobutoxypyridin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyclobutoxypyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-dimethoxypyrimidine
  • 2-Chloro-3-nitropyridine
  • 2-Chloro-4-(trifluoromethyl)pyrimidine

Uniqueness

2-Chloro-6-cyclobutoxypyridin-4-amine is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-chloro-6-cyclobutyloxypyridin-4-amine

InChI

InChI=1S/C9H11ClN2O/c10-8-4-6(11)5-9(12-8)13-7-2-1-3-7/h4-5,7H,1-3H2,(H2,11,12)

InChI Key

QBIDPTRYQAPVKY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=NC(=CC(=C2)N)Cl

Origin of Product

United States

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